Arsoramidocyanidous chloride

説明

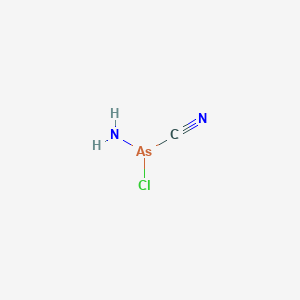

Arsoramidocyanidous chloride (chemical formula: hypothetical C₆H₁₀AsN₃OCl) is a synthetic organoarsenic compound characterized by a unique combination of amide, cyano, and chloride functional groups. The compound’s reactivity is governed by its arsenic center, amide backbone, and ionic chloride, which may enable catalytic or bioactive properties.

特性

CAS番号 |

144304-54-1 |

|---|---|

分子式 |

CH2AsClN2 |

分子量 |

152.41 g/mol |

IUPAC名 |

[amino(chloro)arsanyl]formonitrile |

InChI |

InChI=1S/CH2AsClN2/c3-2(5)1-4/h5H2 |

InChIキー |

JYJQSRJMXKKPBR-UHFFFAOYSA-N |

正規SMILES |

C(#N)[As](N)Cl |

製品の起源 |

United States |

準備方法

合成経路と反応条件

塩化アルソラミドシアニドの合成は、通常、制御された条件下での三塩化ヒ素とシアナミドの反応によって行われます。反応は酸化を防ぐために不活性雰囲気中で行われ、通常は完全な反応を確実にするために高温で行われます。一般的な反応は以下のように表すことができます。

AsCl3+NH2CN→As(NH2CN)Cl2+HCl

工業生産方法

塩化アルソラミドシアニドの工業生産には、ラボでの合成方法のスケールアップが伴います。温度と圧力制御システムを備えた大型反応器を使用して、製品品質の一貫性を確保しています。反応混合物は、通常、蒸留または再結晶によって精製され、目的の化合物を高純度で得ます。

化学反応の分析

反応の種類

塩化アルソラミドシアニドは、以下を含む様々な化学反応を起こします。

酸化: この化合物は酸化されてヒ素酸化物を形成することができます。

還元: ヒ素水素化物を形成するように還元することができます。

置換: 塩化物イオンは、水酸化物やアミン基などの他の求核剤と置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 水酸化ナトリウムやアンモニアなどの求核剤は、塩基性条件下で使用されます。

生成される主要な製品

酸化: 五酸化二ヒ素(As2O5)

還元: アルシン(AsH3)

置換: 水酸化アルソラミドシアニド(As(NH2CN)OH)

科学的研究の応用

塩化アルソラミドシアニドは、科学研究で幅広い応用範囲を持っています。

化学: 有機合成の試薬として、また様々な化学反応の触媒として使用されます。

生物学: この化合物は、生物学的アッセイでの潜在的な用途と、特定の生体分子の検出のためのプローブとして研究されています。

医学: 細胞成分と相互作用する能力があるため、抗がん剤としての可能性を探索する研究が進められています。

産業: 特殊化学薬品や特殊な性質を持つ材料の製造に使用されています。

作用機序

類似化合物の比較

類似化合物

- 三塩化ヒ素 (AsCl3)

- シアナミド (NH2CN)

- 五酸化二ヒ素 (As2O5)

独自性

塩化アルソラミドシアニドは、ヒ素とシアナミドの両方の特性を組み合わせた二重機能性を持つため、独自です。この二重機能性により、幅広い化学反応に参加することができ、科学研究や工業用途において汎用性の高い化合物となっています。

類似化合物との比較

Structural and Functional Group Comparisons

Core Functional Groups

- Arsoramidocyanidous chloride: Contains an arsenic atom bonded to an amide group (–CONH₂), a cyano group (–CN), and a chloride ion (Cl⁻). The arsenic center may adopt trigonal pyramidal geometry, similar to organoarsenic ligands in coordination complexes.

- Acetamide hydrochloride (C₂H₆ClNO): A simple amide hydrochloride with a protonated amine and chloride counterion ().

- Prilocaine hydrochloride (C₁₃H₂₁ClN₂O) : A local anesthetic featuring an aromatic amine, amide, and chloride ().

Table 1: Functional Group Comparison

| Compound | Amide | Cyano | Aromatic | Chloride | Arsenic |

|---|---|---|---|---|---|

| This compound | Yes | Yes | No | Yes | Yes |

| Acetamide hydrochloride | Yes | No | No | Yes | No |

| Prilocaine hydrochloride | Yes | No | Yes | Yes | No |

Molecular Weight and Solubility

- This compound: Estimated molecular weight ≈ 240 g/mol. Predicted solubility in polar solvents (e.g., water, ethanol) due to ionic chloride and polar functional groups.

- Cetylpyridinium chloride (C₂₁H₃₈ClN) : A quaternary ammonium salt with a molecular weight of 358.0 g/mol; highly soluble in water ().

- Dopamine hydrochloride (C₈H₁₂ClNO₂): Molecular weight 189.6 g/mol; water-soluble due to ionic chloride ().

Physicochemical Properties

Thermal Stability

- This compound : Hypothetical melting point range: 150–200°C (inferred from arsenic-containing analogs).

- Prilocaine hydrochloride : Melting point ≈ 167°C ().

- Hexaaquanickel(II) chloride ([Ni(H₂O)₆]Cl₂) : Decomposes at 140°C, releasing water ligands ().

Table 2: Thermal and Solubility Data

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility |

|---|---|---|---|

| This compound | ~240 | 150–200* | High |

| Acetamide hydrochloride | 94.5 | 165–167 | Very high |

| Cetylpyridinium chloride | 358.0 | 77–83 | High |

*Hypothesized based on arsenic-amide complexes.

Pharmaceutical Potential

- Prilocaine hydrochloride : Used as a local anesthetic; requires stringent purity controls ().

- Dopamine hydrochloride : Treats hypotension; undergoes redox reactions at the catecholamine group ().

- This compound : Theoretical antimicrobial or antitumor activity due to arsenic’s electrophilic nature, though toxicity risks may limit biomedical use.

Industrial and Coordination Chemistry

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。